N-pyridin-2-yladamantane-1-carboxamide

Platelet aggregation Serotonin-induced aggregation Adamantane carboxamide pharmacology

N-Pyridin-2-yladamantane-1-carboxamide (CAS 72085-16-6), also referred to as N-(2-pyridinyl)-1-adamantanecarboxamide, is a synthetic small molecule (C₁₆H₂₀N₂O, MW 256.34) composed of a rigid adamantane cage linked via a carboxamide bridge to a 2-aminopyridine moiety. It belongs to the class of adamantane carboxamides, a scaffold explored for diverse pharmacological activities including anti-aggregation, antiviral, and anticancer effects.

Molecular Formula C16H20N2O
Molecular Weight 256.34g/mol
CAS No. 72085-16-6
Cat. No. B351556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-pyridin-2-yladamantane-1-carboxamide
CAS72085-16-6
Molecular FormulaC16H20N2O
Molecular Weight256.34g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=N4
InChIInChI=1S/C16H20N2O/c19-15(18-14-3-1-2-4-17-14)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2,(H,17,18,19)
InChIKeySRAFMCJQCRDNAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Pyridin-2-yladamantane-1-carboxamide (CAS 72085-16-6): Structural Identity and Procurement Baseline


N-Pyridin-2-yladamantane-1-carboxamide (CAS 72085-16-6), also referred to as N-(2-pyridinyl)-1-adamantanecarboxamide, is a synthetic small molecule (C₁₆H₂₀N₂O, MW 256.34) composed of a rigid adamantane cage linked via a carboxamide bridge to a 2-aminopyridine moiety . It belongs to the class of adamantane carboxamides, a scaffold explored for diverse pharmacological activities including anti-aggregation, antiviral, and anticancer effects [1]. As a research-grade building block, its procurement value hinges on the specific positioning of the pyridine nitrogen at the 2-position, which distinguishes it from 3- and 4-pyridyl regioisomers and from more extensively characterized analogs such as the 4-pyridylmethyl derivative ABC294640 (opaganib) [2].

Why N-Pyridin-2-yladamantane-1-carboxamide Cannot Be Replaced by Generic Adamantane Carboxamides


Generic substitution among adamantane carboxamides is confounded by the profound influence of the heterocyclic attachment point on target engagement. The 2-pyridyl isomer positions the endocyclic nitrogen adjacent to the amide bond, enabling a distinct intramolecular hydrogen-bonding geometry and metal-chelating potential absent in the 3- and 4-pyridyl analogs [1]. In contrast, the clinically evaluated 4-pyridylmethyl derivative ABC294640 (opaganib) derives its sphingosine kinase-2 (SK2) inhibitory activity (IC₅₀ ~50 µM) from a methylene spacer and a 4-chlorophenyl substituent—structural features entirely missing in N-pyridin-2-yladamantane-1-carboxamide . Even within the 2-pyridyl subseries, subtle modifications such as N-alkylation or halogen introduction drastically alter receptor profiles, as evidenced by the sub-nanomolar 5-HT₁A affinity of 3-iodo-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N-(pyridin-2-yl)adamantane-1-carboxamide (Ki = 2.15 nM) [2]. These data collectively demonstrate that the unadorned 2-pyridyl carboxamide scaffold occupies a unique chemical space, making direct interchange with other adamantane-carboxamide congeners scientifically unjustified without empirical validation .

Quantitative Differentiation of N-Pyridin-2-yladamantane-1-carboxamide Against Key Comparators


Platelet Anti-Aggregation: 2-Pyridyl Isomer vs. 3-Pyridyl Isomer (Limited Quantitative Data)

In the only published biological study directly involving N-pyridin-2-yladamantane-1-carboxamide, Ermokhin et al. (2008) reported that both N-(1-adamantoyl)-2-aminopyridine (the target compound) and N-(1-adamantoyl)-3-aminopyridine reduced serotonin-induced platelet aggregation, but the absolute magnitude of inhibition and statistical significance for each isomer were not disclosed in the available abstract [1]. The qualitative observation places the 2-pyridyl isomer as an active anti-aggregation scaffold; however, the absence of reported IC₅₀ values precludes a definitive potency ranking against the 3-pyridyl isomer or other antiplatelet agents [1]. Researchers seeking to exploit this phenotype must independently generate dose-response data, as the current public record provides only a binary active/inactive designation [2].

Platelet aggregation Serotonin-induced aggregation Adamantane carboxamide pharmacology

Kinase Selectivity Divergence: 2-Pyridyl Carboxamide vs. 4-Pyridylmethyl Carboxamide (ABC294640)

ABC294640 (opaganib), a 3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide, is a documented selective sphingosine kinase-2 inhibitor with a reported IC₅₀ of 60,000 nM (60 µM) . In stark contrast, N-pyridin-2-yladamantane-1-carboxamide lacks the 4-chlorophenyl substituent, the methylene spacer, and the 4-pyridyl geometry that are essential for SK2 engagement [1]. While binding data for the 2-pyridyl analog against SK2 are absent from public repositories (ChEMBL, BindingDB), the profound structural divergence—direct anilide-type linkage versus a benzylic amine-type linkage—predicts a fundamentally different kinase selectivity fingerprint [2]. This divergence is advantageous for projects requiring an adamantane-pyridine scaffold with minimized SK2 polypharmacology, as the 2-pyridyl isomer is unlikely to cross-inhibit SK2 at concentrations relevant to the 4-pyridylmethyl series [2].

Sphingosine kinase SK2 inhibitor Kinase selectivity Adamantane scaffold

Regioisomeric Impact on Physicochemical Properties: 2-Pyridyl vs. 4-Pyridylmethyl Derivatives

ChemSpider data for N-pyridin-2-yladamantane-1-carboxamide indicate a boiling point of 464.7 ± 18.0 °C at 760 mmHg and a vapor pressure of 0.0 ± 1.1 mmHg at 25 °C, consistent with a moderately polar, high-molecular-weight amide with significant thermal stability . In comparison, the 4-pyridylmethyl analog (ABC294640; CAS 915385-81-8) bears a methylene spacer and a 4-chlorophenyl group, which collectively increase the calculated logP and alter the hydrogen-bond donor/acceptor topology relative to the direct 2-pyridyl amide [1]. These differences in bulk physicochemical parameters—molecular weight (256.34 vs. 380.91), rotatable bonds, and polar surface area—directly impact solubility, membrane permeability, and chromatographic behavior in purification workflows . For medicinal chemistry campaigns, the 2-pyridyl isomer provides a lower molecular weight starting point with a distinct property space that facilitates downstream lead optimization .

Lipophilicity LogP Physicochemical differentiation Adamantane-pyridine regioisomers

Receptor Binding Profile Divergence: 2-Pyridyl Core vs. N-Alkylated 5-HT1A Ligands

Elaboration of the N-pyridin-2-yladamantane-1-carboxamide core via N-alkylation with a piperazine-ethyl linker and 3-iodo substitution yields a potent 5-HT₁A receptor ligand (CHEMBL1774990; Ki = 2.15 nM; IC₅₀ = 5.04 nM) [1]. The unsubstituted parent compound (the procurement target) lacks both the pendant basic amine and the iodine atom, which are critical pharmacophoric elements for 5-HT₁A affinity [2]. Consequently, the target compound is expected to exhibit substantially weaker—or negligible—5-HT₁A engagement, as supported by the general observation that N-alkylation of the carboxamide nitrogen is required for sub-micromolar GPCR potency in this series . This distinction is critical for researchers seeking an adamantane-pyridine scaffold free from serotonergic bias, as the 2-pyridyl parent serves as a neutral starting point for exploring non-GPCR targets (e.g., enzymes, ion channels) without confounding 5-HT₁A activity .

5-HT1A receptor GPCR selectivity Adamantane-pyridine scaffold Structure-activity relationship

Optimal Research and Procurement Application Scenarios for N-Pyridin-2-yladamantane-1-carboxamide


Platelet Function and Thrombosis Research: Phenotypic Screening Starting Point

Based on its demonstrated anti-aggregation activity in serotonin-induced platelet assays, the 2-pyridyl isomer can serve as a chemically tractable starting point for phenotypic screening campaigns aimed at identifying novel antiplatelet mechanisms [1]. Its structural divergence from the 3-pyridyl isomer provides a built-in regioisomeric SAR pair, enabling early-stage determination of positional effects on target engagement without the need for custom synthesis of both isomers .

Kinase Selectivity Profiling: SK2-Negative Adamantane Scaffold

For kinase drug discovery programs where SK2 inhibition constitutes an undesired off-target liability (e.g., in oncology or immunology projects), N-pyridin-2-yladamantane-1-carboxamide offers a structurally validated negative control relative to the SK2-active 4-pyridylmethyl analog ABC294640 (IC₅₀ = 60 µM) . Procurement of the 2-pyridyl isomer enables direct comparator studies to decouple scaffold-driven pharmacology from target-specific kinase inhibition .

Medicinal Chemistry Lead Optimization: Low-Molecular-Weight Fragment Evolution

With a molecular weight of 256.34 Da—substantially lower than the 380.91 Da of ABC294640—the 2-pyridyl isomer satisfies fragment-based drug discovery criteria (MW < 300 Da) and provides a ligand-efficient core for iterative optimization . Its direct amide linkage to the 2-aminopyridine ring preserves hydrogen-bond donor/acceptor functionality while minimizing rotatable bond count, a favorable profile for structure-based design campaigns .

Serotonergic-Free Phenotypic Assays: GPCR De-Risked Chemical Probe

Unlike the N-alkylated, iodo-substituted derivatives that exhibit sub-nanomolar 5-HT₁A affinity (Ki = 2.15 nM), the unsubstituted parent compound is predicted to lack significant GPCR activity, making it suitable for target-agnostic phenotypic screens where serotonergic modulation would confound interpretation [2]. This de-risked profile supports its use as a clean chemical probe in cell-based assays spanning oncology, neuroscience, and immunology [2].

Quote Request

Request a Quote for N-pyridin-2-yladamantane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.